molecular formula C12H10FN3O B11124121 N-(3-fluoro-4-methylphenyl)pyrazine-2-carboxamide

N-(3-fluoro-4-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B11124121
M. Wt: 231.23 g/mol
InChI Key: KKMACMDPTPIZNC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluoro and methyl groups on the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-fluoro-4-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or the Yamaguchi reagent, which facilitates the formation of the amide bond . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to achieve higher efficiency and scalability.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield corresponding amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The exact molecular pathways and targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)pyrazine-2-carboxamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. For instance, the presence of different halogen atoms (fluoro, bromo, iodo) can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C12H10FN3O

Molecular Weight

231.23 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H10FN3O/c1-8-2-3-9(6-10(8)13)16-12(17)11-7-14-4-5-15-11/h2-7H,1H3,(H,16,17)

InChI Key

KKMACMDPTPIZNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)F

Origin of Product

United States

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